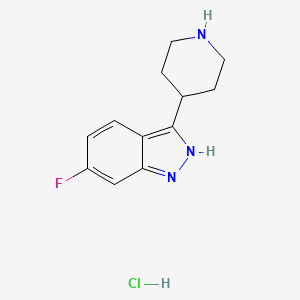

6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride is a fluorinated heterocyclic compound. It contains an indazole ring, a piperidine ring, and a fluorine substituent. This compound is primarily used in medicinal chemistry and drug discovery due to its unique structural properties and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions. The reaction is facilitated by various halogen derivatives, resulting in the formation of the target compound with yields ranging from 55% to 92% .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using efficient and straightforward synthetic routes. The process includes the conversion of ketone to oxime, followed by cyclization in a basic medium to afford the desired indazole derivative .

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly with halogen derivatives, to form substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride for oxime formation, and various halogen derivatives for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be further utilized in medicinal chemistry and drug development .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmacological agent. Research indicates that derivatives of indazole, including 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride, can exhibit various biological activities such as:

- Anticancer Activity : Indazole derivatives have been explored for their ability to inhibit fibroblast growth factor receptors (FGFR), which are implicated in cancer progression. For instance, studies have shown that specific indazole derivatives can act as potent FGFR inhibitors, with IC50 values indicating effective inhibition at low concentrations . This suggests that this compound may possess similar anticancer properties.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further development in treating infections caused by resistant bacterial strains. The structural features of indazoles contribute to their ability to interact with various biological targets, enhancing their potential as antimicrobial agents.

Neurological Applications

Research has indicated that compounds similar to this compound may influence neurotransmitter systems. This suggests potential applications in treating psychiatric disorders or neurodegenerative diseases. The piperidine moiety is often associated with compounds that modulate dopamine receptors, which are crucial in managing conditions such as schizophrenia and Parkinson's disease.

Inflammation and Pain Management

Indazole derivatives have also been investigated for their anti-inflammatory properties. The ability to inhibit specific pathways involved in inflammation could position this compound as a therapeutic agent for inflammatory diseases such as arthritis or colitis .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can lead to enhanced biological activity. Structure-activity relationship (SAR) studies are critical in optimizing the efficacy of indazole derivatives. For example, variations in substituents on the indazole ring can significantly affect potency against specific targets like FGFRs or other kinases involved in cancer signaling pathways .

Case Studies and Research Findings

Several studies have documented the pharmacological activities of related indazole compounds:

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| Compound A | FGFR Inhibition | 15 nM | |

| Compound B | Antimicrobial | - | |

| Compound C | Anti-inflammatory | - |

These findings illustrate the promising nature of indazole derivatives, including this compound, in various therapeutic areas.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with serotonergic and dopaminergic receptors, among others .

Comparación Con Compuestos Similares

Similar Compounds

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: Another fluorinated heterocycle with similar structural features and biological activities.

6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride: A compound with a benzisoxazole ring, used in the synthesis of antipsychotic drugs like risperidone and paliperidone.

Uniqueness

6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride is unique due to its indazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry and drug discovery .

Actividad Biológica

6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally characterized by a fluorinated indazole core with a piperidine substituent, which may enhance its biological activity and selectivity for various molecular targets.

- Molecular Formula : C12H14ClF1N4

- Molecular Weight : Approximately 269.75 g/mol

- CAS Number : 153025-27-5

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate the activity of serotonergic and dopaminergic receptors, which are crucial in various neurological and psychiatric disorders . The compound's mechanism of action is still under investigation, but it shows promise in targeting pathways associated with cancer and neurodegenerative diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines, demonstrating significant antiproliferative activity:

| Cell Line | IC50 (nM) |

|---|---|

| KMS-12 BM | 1400 |

| FGFR1 Inhibition | 15.0 |

| Cellular Activity | 785.8 |

The compound exhibits strong inhibitory effects against FGFR1, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary findings suggest that it may possess efficacy against both Gram-positive and Gram-negative bacteria, although specific MIC values are still being determined .

Study on Cancer Xenografts

A study conducted on cancer xenografts using this compound revealed its ability to delay tumor growth effectively. The results indicated a promising therapeutic index, suggesting that further optimization could enhance its clinical applicability .

Neuropharmacological Studies

In neuropharmacology, the compound has shown potential effects on neurotransmitter systems, particularly in models simulating schizophrenia and Alzheimer's disease. Its ability to interact with neurotransmitter receptors positions it as a potential candidate for treating these disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine and indazole moieties can significantly influence the compound's biological activity. For instance, variations in the fluorine position or the introduction of different substituents on the indazole core have been shown to enhance potency against specific targets such as Pim kinases .

Propiedades

IUPAC Name |

6-fluoro-3-piperidin-4-yl-2H-indazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3.ClH/c13-9-1-2-10-11(7-9)15-16-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXHNHCYCJFFNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C=CC(=CC3=NN2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153025-27-5 |

Source

|

| Record name | 1H-Indazole, 6-fluoro-3-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153025-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.